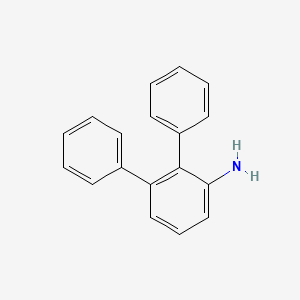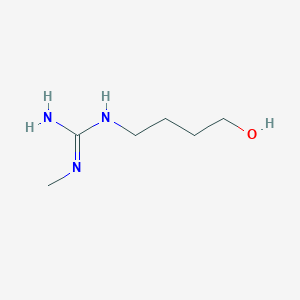
N-(4-Hydroxybutyl)-N''-methylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxybutyl)-N’'-methylguanidine is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hydroxybutyl group and a methylguanidine moiety, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybutyl)-N’'-methylguanidine typically involves the reaction of 4-hydroxybutylamine with methylisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4-Hydroxybutylamine: This intermediate is synthesized by the reduction of 4-hydroxybutyronitrile using a suitable reducing agent such as lithium aluminum hydride.
Reaction with Methylisocyanate: The 4-hydroxybutylamine is then reacted with methylisocyanate in the presence of a catalyst to form N-(4-Hydroxybutyl)-N’'-methylguanidine.
Industrial Production Methods
In an industrial setting, the production of N-(4-Hydroxybutyl)-N’'-methylguanidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
化学反应分析
Types of Reactions
N-(4-Hydroxybutyl)-N’'-methylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-(4-Hydroxybutyl)-N’'-methylguanidine, such as aldehydes, carboxylic acids, and substituted guanidines.
科学研究应用
N-(4-Hydroxybutyl)-N’'-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(4-Hydroxybutyl)-N’'-methylguanidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxybutyl group allows for hydrogen bonding and other interactions, while the methylguanidine moiety can engage in ionic and covalent interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(4-Hydroxybutyl)-N’'-ethylguanidine
- N-(4-Hydroxybutyl)-N’'-propylguanidine
- N-(4-Hydroxybutyl)-N’'-butylguanidine
Uniqueness
N-(4-Hydroxybutyl)-N’'-methylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
85888-17-1 |
|---|---|
分子式 |
C6H15N3O |
分子量 |
145.20 g/mol |
IUPAC 名称 |
1-(4-hydroxybutyl)-2-methylguanidine |
InChI |
InChI=1S/C6H15N3O/c1-8-6(7)9-4-2-3-5-10/h10H,2-5H2,1H3,(H3,7,8,9) |
InChI 键 |
OTUNHDDEYODBQQ-UHFFFAOYSA-N |
规范 SMILES |
CN=C(N)NCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



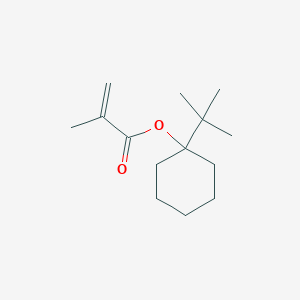
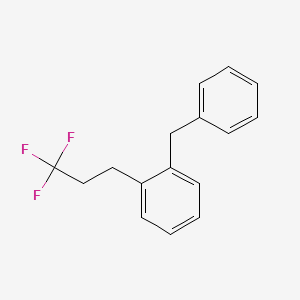
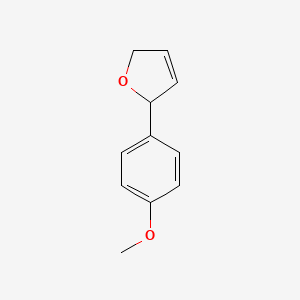

![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
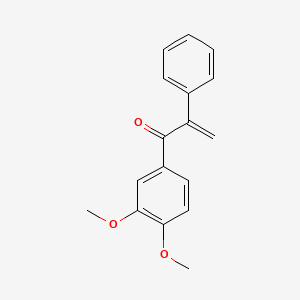
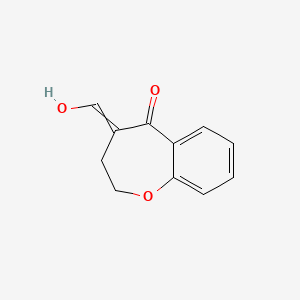
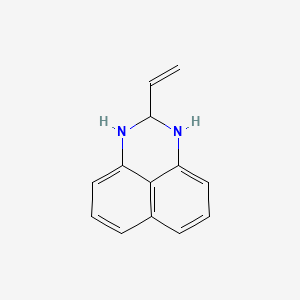
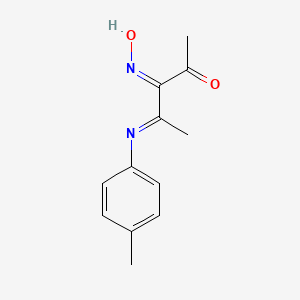
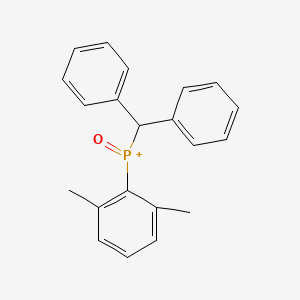
phosphanium bromide](/img/structure/B14411984.png)

